5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound known for its unique structure and properties. It is an intermediate used in the synthesis of various pharmaceuticals, including β-secretase (BACE) inhibitors . The presence of both a trifluoromethyl group and a carboxylic acid group in its structure makes it a valuable compound in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of β-secretase (bace) inhibitors . BACE is a key enzyme in the production of amyloid β-peptide, which is involved in Alzheimer’s disease.
Mode of Action
As an intermediate in the synthesis of BACE inhibitors, it may contribute to the inhibition of the enzyme, thereby reducing the production of amyloid β-peptide .
Biochemical Pathways
Given its role in the synthesis of bace inhibitors, it can be inferred that it may influence the amyloidogenic pathway, which leads to the production of amyloid β-peptide, a key player in the pathogenesis of alzheimer’s disease .
Result of Action
As an intermediate in the synthesis of bace inhibitors, it may contribute to the reduction of amyloid β-peptide production, potentially mitigating the symptoms of alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of trifluoromethylpyridine with methyl formate under specific conditions . This reaction typically occurs at room temperature, and the desired product can be purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under basic conditions, leading to the formation of different intermediates.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester: Another derivative with similar applications in organic synthesis.
Uniqueness
5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methyl group and a trifluoromethyl group on the pyridine ring enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-3-5(7(13)14)12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJDDSOCIYWSNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256826-26-2 | |
Record name | 5-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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